molecular formula C10H14O4 B8573672 2-Methoxymethoxy-3-methoxybenzyl alcohol

2-Methoxymethoxy-3-methoxybenzyl alcohol

Cat. No.: B8573672
M. Wt: 198.22 g/mol
InChI Key: XWEDIMFAMCAPJQ-UHFFFAOYSA-N
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Description

2-Methoxymethoxy-3-methoxybenzyl alcohol is a substituted benzyl alcohol derivative with two methoxy groups and one methoxymethoxy (-OCH2OCH3) substituent on the aromatic ring. These analogs share key functional groups and serve as foundational references for inferring the properties and applications of the target compound. The methoxymethoxy group likely enhances steric bulk and alters solubility compared to simpler methoxy derivatives .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

[3-methoxy-2-(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C10H14O4/c1-12-7-14-10-8(6-11)4-3-5-9(10)13-2/h3-5,11H,6-7H2,1-2H3

InChI Key

XWEDIMFAMCAPJQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC=C1OC)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The table below highlights key differences between 2-methoxymethoxy-3-methoxybenzyl alcohol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups
2-Methoxymethoxy-3-methoxybenzyl alcohol* C₁₀H₁₄O₅ 214.21 2 (methoxymethoxy), 3 (methoxy) -OCH2OCH3, -OCH3, -CH2OH
2-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 2 (methoxy) -OCH3, -CH2OH
3-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 3 (methoxy) -OCH3, -CH2OH
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 4 (methoxy) -OCH3, -CH2OH
2-Hydroxy-3-methoxybenzyl alcohol C₈H₁₀O₃ 154.16 2 (hydroxy), 3 (methoxy) -OH, -OCH3, -CH2OH

*Note: Data for 2-methoxymethoxy-3-methoxybenzyl alcohol is inferred based on structural analogs.

Physicochemical Properties

  • Boiling Point and Density: 2-Methoxybenzyl alcohol: Boiling point 248–250°C, density 1.03 g/cm³ . 3-Methoxybenzyl alcohol: Density 1.112 g/cm³, soluble in ether and alcohol . 4-Methoxybenzyl alcohol: No boiling point reported; commercial availability emphasizes its use in pharmaceuticals . 2-Hydroxy-3-methoxybenzyl alcohol: Polar hydroxyl group increases hydrogen bonding, likely enhancing water solubility compared to methoxy analogs .
  • Spectroscopic Data :

    • 2-Methoxybenzyl alcohol: ¹H NMR (CDCl₃) δ 7.29–7.23 (Ar), 4.67 (CH₂), 3.84 (OCH₃) .
    • 2-Hydroxy-3-methoxybenzyl alcohol: IR and mass spectra confirm hydroxyl and methoxy groups .

Key Research Findings

  • Synthetic Challenges : The methoxymethoxy group complicates synthesis due to steric hindrance and sensitivity to acidic/basic conditions. Methods for similar compounds (e.g., allyl- and azido-substituted benzyl alcohols) involve protective group strategies .
  • Biological Activity: Substituted benzyl alcohols exhibit antitrypanosomal activity, with substituent position influencing potency .

Preparation Methods

Synthesis of 3-Methoxybenzaldehyde Precursor

The synthesis begins with 3-methoxybenzaldehyde , a commercially available starting material. To introduce the methoxymethoxy group at position 2, a directed ortho-lithiation strategy is employed:

  • Protection of the Aldehyde : The aldehyde group is temporarily protected as an ethylene glycol acetal to prevent undesired side reactions.

  • Directed Lithiation : Using lithium diisopropylamide (LDA) at −78°C, the methoxy group at position 3 directs deprotonation to the ortho position (C2).

  • Electrophilic Quenching : The lithiated intermediate is quenched with methoxymethyl chloride (MOMCl), yielding 2-methoxymethoxy-3-methoxybenzaldehyde ethylene glycol acetal .

  • Acetal Deprotection : Hydrolysis with dilute sulfuric acid regenerates the aldehyde, producing 2-methoxymethoxy-3-methoxybenzaldehyde .

Reduction to Benzyl Alcohol

The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C):
2-Methoxymethoxy-3-methoxybenzaldehydeNaBH42-Methoxymethoxy-3-methoxybenzyl alcohol\text{2-Methoxymethoxy-3-methoxybenzaldehyde} \xrightarrow{\text{NaBH}_4} \text{2-Methoxymethoxy-3-methoxybenzyl alcohol}
Yield : 85–92%.

Nucleophilic Aromatic Substitution (NAS)

This method exploits electron-deficient aryl halides for substitution reactions, ideal for introducing methoxymethoxy groups.

Substitution of 2-Chloro-3-methoxybenzaldehyde

  • Halogenation : 3-Methoxybenzaldehyde is chlorinated at position 2 using N-chlorosuccinimide (NCS) in the presence of FeCl3.

  • NAS with Sodium Methoxymethoxide : The chloride at position 2 is displaced by sodium methoxymethoxide (NaOCH2OCH3) in dimethylformamide (DMF) at 100°C:
    2-Chloro-3-methoxybenzaldehyde+NaOCH2OCH32-Methoxymethoxy-3-methoxybenzaldehyde\text{2-Chloro-3-methoxybenzaldehyde} + \text{NaOCH}_2\text{OCH}_3 \rightarrow \text{2-Methoxymethoxy-3-methoxybenzaldehyde}

  • Reduction : The aldehyde is reduced as described in Section 1.2.

Key Advantages :

  • Avoids sensitive lithiation steps.

  • Scalable for industrial applications.

Oxidative Demethylation and Reprojection

For substrates with pre-existing methoxy groups, selective demethylation followed by reprotection offers a viable pathway.

Demethylation of 2,3-Dimethoxybenzyl Alcohol

  • Selective Demethylation : Boron tribromide (BBr3) in dichloromethane selectively removes the methyl group at position 2, yielding 2-hydroxy-3-methoxybenzyl alcohol .

  • Methoxymethyl Protection : Treatment with MOMCl and triethylamine converts the hydroxyl group to a methoxymethoxy group:
    2-Hydroxy-3-methoxybenzyl alcoholMOMCl2-Methoxymethoxy-3-methoxybenzyl alcohol\text{2-Hydroxy-3-methoxybenzyl alcohol} \xrightarrow{\text{MOMCl}} \text{2-Methoxymethoxy-3-methoxybenzyl alcohol}

Yield : 78–84%.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Scalability
Acetal Protection3-MethoxybenzaldehydeLithiation, MOMCl, Reduction85–92Moderate
NAS2-Chloro-3-methoxybenzaldehydeSubstitution, Reduction75–82High
Oxidative Demethylation2,3-Dimethoxybenzyl alcoholDemethylation, Protection78–84Low

Optimization and Challenges

Regioselectivity in Lithiation

The success of the acetal protection method hinges on precise temperature control (−78°C) to ensure ortho-directed lithiation. Side products from para-lithiation are minimized using bulky bases like LDA.

Stability of Methoxymethoxy Groups

The methoxymethoxy group is prone to acid-catalyzed hydrolysis. Reactions requiring acidic conditions (e.g., acetal deprotection) must use mild proton sources (e.g., pyridinium p-toluenesulfonate).

Catalytic Hydrogenation vs. Borohydride Reduction

While NaBH4 is cost-effective, catalytic hydrogenation (H2/Pd-C) offers superior selectivity for substrates sensitive to over-reduction.

Emerging Strategies

Enzymatic Synthesis

Recent advances in biocatalysis have explored lipase-mediated transesterification for introducing methoxymethoxy groups. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between benzyl alcohol derivatives and vinyl methoxymethyl ether.

Flow Chemistry

Continuous-flow systems enhance the safety and efficiency of NAS reactions by minimizing thermal degradation and improving mixing dynamics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxymethoxy-3-methoxybenzyl alcohol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of benzyl alcohol derivatives often involves protecting-group strategies. For example, methoxy groups can be introduced via alkylation of phenolic intermediates using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). The methoxymethoxy group may require selective protection/deprotection steps, such as using DDQ (dichlorodicyanoquinone) for benzyl ether cleavage, as demonstrated in polymer-supported synthesis of similar compounds . Reaction optimization should focus on temperature control (e.g., 0–25°C for sensitive intermediates) and solvent selection (e.g., DMF or THF for polar substrates). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing 2-Methoxymethoxy-3-methoxybenzyl alcohol, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR : Analyze the 1^1H NMR spectrum for signals corresponding to methoxy (δ 3.2–3.8 ppm) and benzyl alcohol protons (δ 4.5–5.0 ppm). Splitting patterns can confirm substitution positions (e.g., para vs. ortho methoxy groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]⁺ or [M-H]⁻) with a mass matching C₁₀H₁₄O₄ (calculated ~198.0892 g/mol). Fragmentation patterns can validate the methoxymethoxy moiety .
  • IR : Look for O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) from alcohol and ether groups .

Advanced Research Questions

Q. How do the electronic effects of methoxymethoxy and methoxy substituents influence the reactivity of the benzyl alcohol group in nucleophilic substitution reactions?

  • Methodological Answer : The methoxymethoxy group is a stronger electron-donating substituent than a single methoxy group due to its ether linkage, which increases electron density on the aromatic ring. This activates the benzyl alcohol toward nucleophilic substitution (e.g., SN₂ reactions) at the benzylic position. Researchers should compare reaction rates with analogs like 4-Methoxy-3-(trifluoromethyl)benzyl alcohol, where electron-withdrawing groups (e.g., -CF₃) deactivate the ring . Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. MeCN) can quantify these effects.

Q. What challenges arise in the regioselective functionalization of 2-Methoxymethoxy-3-methoxybenzyl alcohol, and how can directing groups or catalysts mitigate these issues?

  • Methodological Answer : Competing reactivity at the benzyl alcohol -OH and methoxymethoxy ether oxygen can lead to undesired side products. To enhance regioselectivity:

  • Protection : Temporarily protect the alcohol group with TMSCl or acetyl chloride to direct reactions (e.g., electrophilic aromatic substitution) to the methoxymethoxy-substituted ring position .
  • Catalysis : Use transition-metal catalysts (e.g., Pd/Cu systems) to favor cross-coupling at specific positions, as seen in trifluoromethylbenzyl alcohol derivatives .

Q. How can computational chemistry methods predict the stability and reaction pathways of 2-Methoxymethoxy-3-methoxybenzyl alcohol derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to assess steric and electronic effects of substituents. Compare HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation behavior or hydrogen-bonding interactions, critical for crystallization .
  • Reaction Pathway Analysis : Use QM/MM methods to simulate intermediates in oxidation reactions, referencing data from analogous compounds like 4-Methoxy-3-(trifluoromethyl)benzyl alcohol, which forms aldehydes or carboxylic acids under controlled conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for structurally similar benzyl alcohol derivatives?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. For example, 4-Hydroxy-3-methoxybenzyl alcohol has a reported mp of 113–115°C , but variations may occur due to hydration states. To resolve:

  • Reproduce Conditions : Standardize drying protocols (e.g., vacuum desiccation vs. ambient storage).
  • Cross-Validate : Compare XRD patterns with databases (e.g., NIST ) and use DSC to detect polymorph transitions.

Experimental Design Considerations

Q. What strategies improve the scalability of 2-Methoxymethoxy-3-methoxybenzyl alcohol synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., methylation), reducing side reactions .
  • Catalytic Recycling : Immobilize catalysts (e.g., enzymes or metal nanoparticles) on resins to minimize reagent waste, as shown in polymer-supported syntheses .

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